5-Chlorocarbonylphthalide

Descripción

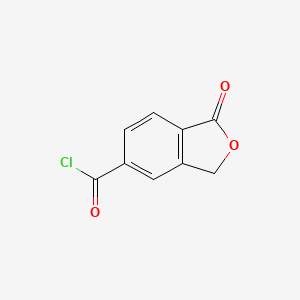

5-Chlorocarbonylphthalide (CAS: 6931-35-3) is a halogenated derivative of phthalide, a bicyclic organic compound with a γ-lactone structure. Its molecular formula is $ C9H5ClO_3 $, featuring a chlorocarbonyl (-COCl) substituent at the 5-position of the phthalide scaffold. This compound is of significant interest in organic synthesis due to its reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chlorocarbonyl group enhances electrophilicity, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions .

Propiedades

Número CAS |

227954-90-7 |

|---|---|

Fórmula molecular |

C9H5ClO3 |

Peso molecular |

196.58 g/mol |

Nombre IUPAC |

1-oxo-3H-2-benzofuran-5-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2 |

Clave InChI |

SSQVKKGZFIVXEX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

SMILES canónico |

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

5-Chlorocarbonylphthalide belongs to a family of substituted phthalides, which vary in functional groups and reactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | -COCl at C5 | $ C9H5ClO_3 $ | Electrophilic substitution, acylations | Drug intermediates, polymer synthesis |

| Phthalic Anhydride | -O-(C=O)-O- bridge | $ C8H4O_3 $ | Ring-opening reactions, esterifications | Plasticizers, dyes |

| 5-Methylphthalide | -CH3 at C5 | $ C9H8O_2 $ | Hydrogenation, oxidation | Flavoring agents, fragrances |

| 5-Carboxyphthalide | -COOH at C5 | $ C9H6O_4 $ | Acid-catalyzed condensations, salt formation | Metal chelators, APIs |

The chlorocarbonyl group in this compound confers higher electrophilicity compared to methyl or carboxyl substituents, enabling reactions with amines and alcohols under mild conditions. In contrast, phthalic anhydride lacks the lactone ring but is more reactive in esterification due to its strained cyclic structure .

Reactivity and Stability

- Hydrolytic Stability : this compound undergoes hydrolysis in aqueous media to form 5-carboxyphthalide, whereas phthalic anhydride hydrolyzes rapidly to phthalic acid. This difference is critical in applications requiring moisture resistance .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals that this compound decomposes at 180°C, higher than 5-methylphthalide (150°C) but lower than 5-carboxyphthalide (220°C), reflecting the destabilizing effect of the electron-withdrawing Cl group .

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Property | This compound | Phthalic Anhydride | 5-Methylphthalide |

|---|---|---|---|

| Molecular Weight (g/mol) | 196.59 | 148.12 | 148.16 |

| Melting Point (°C) | 92–94 | 131 | 38–40 |

| Solubility (in DMSO) | High | Moderate | Low |

| LogP (Octanol-Water) | 1.8 | 1.1 | 2.3 |

Table 2: Reaction Yields with Aniline

| Compound | Yield (%) | Conditions |

|---|---|---|

| This compound | 92 | RT, 1h, no catalyst |

| Phthalic Anhydride | 45 | 80°C, 2h, H2SO4 |

| 5-Carboxyphthalide | <5 | RT, 24h |

These data highlight this compound’s superior reactivity in acylations without harsh conditions, a key advantage in green chemistry .

Methodological Considerations in Comparative Studies

Analytical methods such as HPLC, GC-MS, and NMR are critical for characterizing these compounds. However, as noted in regulatory guidance, challenges like co-eluting impurities in HPLC or signal overlap in NMR can lead to ambiguous results. For example, distinguishing this compound from its hydrolysis product (5-carboxyphthalide) requires precise pH control during analysis . Additionally, the cost of isotopic labeling for tracking metabolic pathways (e.g., in pharmaceutical studies) may limit large-scale comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.